molecular formula C11H10Cl2O4 B8758521 3-(3,4-dichlorophenyl)pentanedioic acid

3-(3,4-dichlorophenyl)pentanedioic acid

Cat. No.: B8758521
M. Wt: 277.10 g/mol
InChI Key: TUSJYIJYZZPHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)pentanedioic acid is an organic compound characterized by the presence of a glutaric acid moiety substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)pentanedioic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis using engineered enzymes has been explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-(3,4-dichlorophenyl)pentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the glutaric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichlorophenylpropionic acid
  • 3,4-Dichlorophenylhydrazine

Uniqueness

3-(3,4-dichlorophenyl)pentanedioic acid is unique due to the presence of both the dichlorophenyl group and the glutaric acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pentanedioic acid

InChI

InChI=1S/C11H10Cl2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17)

InChI Key

TUSJYIJYZZPHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl-3,4-dichlorobenzal-bis-acetoacetate (155 g) in ethanol 2 L) was treated with 50% NaOH (2 L) and heated at reflux temperature for 4 hours. Water (1 L) was added to the reaction mixture and approx. 1.5 L of solvent removed by distillation. The remaining solution was poured onto ice (1 Kg) and sufficient HCl was added to adjust the pH to 1. The resulting solution was extracted with EtOAc (3×1.5 L) and the combined extracts dried over MgSO4, filtered and concentrated to give 100 g of the title compound.
Name
Diethyl-3,4-dichlorobenzal-bis-acetoacetate
Quantity
155 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
1.5 L
Type
reactant
Reaction Step Two

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